1-(1-methyl-1H-pyrazol-5-yl)ethanone
Overview
Description
1-(1-Methyl-1H-pyrazol-5-yl)ethanone is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is a pyrazole derivative, characterized by a pyrazole ring substituted with a methyl group and an ethanone group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s known that pyrazole derivatives can undergo various chemical reactions, such as reacting with aromatic aldehydes in the presence of a solid-state catalyst. The installation of a pyrazole ring in certain regions of a molecule can have a profound effect on reducing CYP DI.
Biochemical Pathways
Given its potential interaction with nampt, it may influence the nad+ salvage pathway .
Result of Action
Similar compounds have shown potential inhibitory activity against certain types of cells .
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with acetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar structure but with the ethanone group attached to the 4-position of the pyrazole ring.
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone: This derivative has a methoxy group attached to the ethanone group, which can alter its chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-4-7-8(6)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMMULCZUAIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426892 | |
Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137890-05-2 | |
Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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